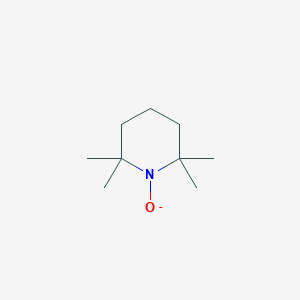

2,2,6,6-Tetramethyl-1-oxidopiperidine

Description

Historical Context and Evolution of Nitroxyl (B88944) Radical Chemistry

The field of nitroxyl radical chemistry has a rich history dating back to the 19th century, long before the synthesis of TEMPO. The journey began in 1845 with the preparation of the first nitroxide, an inorganic compound known as Frémy's salt (potassium nitrosodisulfonate), by Edmond Frémy. windows.net It was not until the early 20th century that the first organic nitroxides were described, including porphyrexide (B99838) in 1901 by Piloty and Schwerin, and a diaryl nitroxide by Wieland and colleagues in 1914. windows.net

A pivotal moment in this field occurred in 1959 (with reports also citing 1960), when O. L. Lebedev and S. N. Kazarnovskii reported the synthesis of the first stable dialkyl nitroxide, 2,2,6,6-tetramethyl-1-oxidopiperidine (TEMPO). nih.govacs.orgguidechem.com They prepared this bright red-orange solid by the oxidation of 2,2,6,6-tetramethylpiperidine (B32323). nih.govguidechem.com Shortly after, in 1961, Hoffmann and Henderson described the synthesis of the non-cyclic di-tert-butylnitroxide. windows.net The development and broader application of nitroxyl radical chemistry were significantly accelerated by advancements in analytical techniques, particularly the emergence of electron paramagnetic resonance (EPR) spectroscopy, which allowed for the direct study of these radical species. windows.net

| Year | Discovery/Development | Key Contributor(s) | Significance |

| 1845 | Preparation of the first nitroxide, an inorganic radical. | E. Frémy | Discovery of Frémy's Salt, marking the beginning of nitroxyl chemistry. windows.net |

| 1901 | Synthesis of the first organic nitroxide. | Piloty & Schwerin | Preparation of Porphyrexide, expanding the field to organic radicals. windows.net |

| 1914 | Synthesis of a diaryl nitroxide. | H. Wieland et al. | Further established the existence and synthesis of organic nitroxides. windows.net |

| 1959 | Synthesis of this compound (TEMPO). | O. L. Lebedev & S. N. Kazarnovskii | First synthesis of a highly stable and versatile dialkyl nitroxide radical. nih.govacs.org |

| 1961 | Synthesis of di-tert-butylnitroxide. | A. K. Hoffmann & A. T. Henderson | Provided a stable, non-cyclic nitroxide alternative to TEMPO. windows.net |

Overview of Strategic Research Domains for this compound

The unique properties of TEMPO have led to its application in several key areas of chemical research. Its utility is primarily centered on its roles as a catalyst in selective oxidation, a control agent in polymerization, and a structural probe in biophysical studies.

Organic Synthesis: Catalytic Oxidation: TEMPO is widely employed as a catalyst for the selective oxidation of alcohols. wikipedia.org In what is known as the Anelli-Montanari protocol, TEMPO, in catalytic amounts, facilitates the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones with high efficiency. researchgate.netbeilstein-journals.org The system typically uses sodium hypochlorite (B82951) (bleach) as the terminal oxidant. wikipedia.org This methodology is valued for its mild reaction conditions and high selectivity, often avoiding the over-oxidation of primary alcohols to carboxylic acids, a common issue with stronger oxidizing agents. beilstein-journals.orgnih.gov Variants of this process allow for the synthesis of carboxylic acids by adjusting the stoichiometry of the oxidant. wikipedia.orgqualitas1998.net

Polymer Chemistry: Controlled Radical Polymerization: In the field of polymer science, TEMPO is a key mediator in a process known as Nitroxide-Mediated Radical Polymerization (NMP). wikipedia.org This technique is a form of controlled or "living" radical polymerization, which allows for the synthesis of polymers with well-defined molecular weights, complex architectures, and very low dispersity. sigmaaldrich.com The TEMPO radical reversibly combines with the growing polymer chain end, creating a dormant alkoxyamine species. wikipedia.org This reversible capping equilibrium dramatically reduces the concentration of active propagating radicals, thereby minimizing termination reactions and allowing for controlled chain growth.

Biophysical and Biochemical Probing: The stable paramagnetic nature of TEMPO makes it an ideal candidate for use as a spin label or spin probe in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy. beilstein-journals.orglibretexts.org By covalently attaching TEMPO derivatives to specific sites on biomolecules such as proteins or nucleic acids (a technique called Site-Directed Spin Labeling), researchers can gain insights into local structure, conformational changes, and molecular dynamics. beilstein-journals.orglibretexts.org The EPR spectrum of the TEMPO label is sensitive to its local environment and motion, providing valuable data on the structure-function relationships of complex biological systems. beilstein-journals.org

| Research Domain | Role of TEMPO | Description |

| Organic Synthesis | Oxidation Catalyst | Facilitates the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions, often avoiding over-oxidation. wikipedia.orgbeilstein-journals.org |

| Polymer Chemistry | Control Agent in NMP | Acts as a reversible radical trap to control the growth of polymer chains, enabling the synthesis of well-defined polymers with low dispersity. wikipedia.org |

| Biophysical Chemistry | EPR Spin Label | Serves as a paramagnetic probe that, when attached to biomolecules, provides information on local structure, dynamics, and conformational changes via EPR spectroscopy. beilstein-journals.orglibretexts.org |

Fundamental Reactivity Principles of Stable Nitroxyl Radicals

The utility of TEMPO is rooted in the fundamental chemical principles governing its stability and reactivity. These principles revolve around the structure of the nitroxyl group and its immediate steric environment.

The exceptional stability of the TEMPO radical is attributed to two primary factors. First, the unpaired electron is delocalized across the nitrogen-oxygen (N-O) bond, forming a two-center, three-electron bond. wikipedia.org Second, and crucially, the nitroxyl group is flanked by four bulky methyl groups at the adjacent carbon atoms. guidechem.com This steric hindrance physically prevents the radical center from approaching another TEMPO molecule to form a diamagnetic dimer, a common and rapid decay pathway for less hindered radicals.

Despite its stability, TEMPO is highly reactive under specific conditions, which underpins its function in synthesis and polymerization.

As a Radical Scavenger: TEMPO reacts rapidly and selectively with carbon-centered radicals to form stable alkoxyamines. windows.net This trapping reaction is the basis for its role in NMP, where it reversibly caps (B75204) the propagating polymer chain.

Redox Chemistry: The core of TEMPO's catalytic activity in oxidation lies in its redox behavior. The nitroxyl radical can undergo a one-electron oxidation to form the corresponding N-oxoammonium ion (TEMPO⁺). nih.govwikipedia.org This cation is a powerful two-electron oxidant and is the true active species in the catalytic oxidation of alcohols. windows.netwikipedia.org The catalytic cycle involves the oxidation of TEMPO to the oxoammonium ion by a stoichiometric co-oxidant (like NaOCl). The oxoammonium ion then oxidizes the alcohol, producing the carbonyl compound and being reduced to the corresponding hydroxylamine (B1172632). The hydroxylamine is then oxidized back to the TEMPO radical, completing the catalytic cycle. windows.net

| Chemical Species | Formula | Role in Catalytic Oxidation |

| Nitroxyl Radical | (TEMPO) | The stable, resting state of the catalyst. It is oxidized to start the cycle. windows.net |

| N-Oxoammonium Ion | (TEMPO⁺) | The active two-electron oxidant that directly reacts with the alcohol substrate. nih.govwikipedia.org |

| Hydroxylamine | (TEMPO-H) | The reduced form after alcohol oxidation; it is re-oxidized to regenerate the nitroxyl radical. windows.net |

Structure

3D Structure

Properties

Molecular Formula |

C9H18NO- |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

2,2,6,6-tetramethyl-1-oxidopiperidine |

InChI |

InChI=1S/C9H18NO/c1-8(2)6-5-7-9(3,4)10(8)11/h5-7H2,1-4H3/q-1 |

InChI Key |

XIRRFKUIGOYGBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(N1[O-])(C)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization of 2,2,6,6 Tetramethyl 1 Oxidopiperidine

Foundational Synthesis of 2,2,6,6-Tetramethyl-1-oxidopiperidine

The discovery of this compound (TEMPO) is credited to Lebedev and Kazarnowskii in 1960. The foundational and most common method for its preparation involves the oxidation of its parent amine, 2,2,6,6-tetramethylpiperidine (B32323). wordpress.com This transformation is a critical step that generates the stable N-O radical moiety responsible for TEMPO's characteristic reactivity.

Several oxidizing agents and reaction conditions have been developed for this conversion. A widely used method employs hydrogen peroxide (H₂O₂) in the presence of a catalyst. For instance, the oxidation of 2,2,6,6-tetramethylpiperidine can be carried out using 30% H₂O₂ with catalytic amounts of divalent metal salts. researchgate.net Another established procedure involves dissolving the amine in glacial acetic acid and treating it with 30% H₂O₂ in the presence of catalytic sulfuric acid, typically at temperatures between 50–70°C for 6–8 hours, achieving yields of 75–85%. beilstein-journals.org The stability of the TEMPO radical is attributed to the steric hindrance provided by the four methyl groups adjacent to the aminoxyl group, which protect the radical from dimerization or disproportionation reactions. wordpress.com

An alternative synthetic route starts from triacetoneamine (2,2,6,6-tetramethylpiperidin-4-one). This approach involves a conjugate addition of ammonia (B1221849) to phorone to produce the triacetone amine intermediate, which can then be subjected to further reactions. researchgate.net For example, reduction of triacetoneamine can yield 2,2,6,6-tetramethyl-4-piperidinol, which is then oxidized to the corresponding hydroxylamine (B1172632). beilstein-journals.org

The table below summarizes typical conditions for the foundational synthesis of TEMPO.

| Starting Material | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,2,6,6-tetramethylpiperidine | 30% H₂O₂ / Sulfuric acid | Glacial Acetic Acid | 50–70 | 6–8 | 75–85 |

| 2,2,6,6-tetramethylpiperidine | 30% H₂O₂ / Divalent metal salt | Water | 70 | 10-15 | ~98 |

This table presents illustrative data compiled from synthesis procedures. researchgate.netbeilstein-journals.orgacs.org

Design and Synthesis of Functionalized this compound Derivatives

The versatility of TEMPO has been significantly expanded through the synthesis of functionalized derivatives. By attaching TEMPO to various molecular scaffolds, researchers have developed catalysts and materials with tailored properties, such as enhanced recyclability, specific solubility, and targeted biological activity.

To address challenges related to catalyst separation and recycling, TEMPO has been immobilized on various solid supports. researchgate.netresearchgate.net This heterogenization strategy combines the catalytic efficiency of TEMPO with the practical advantages of solid-phase systems. researchgate.net

Several methods have been developed for anchoring TEMPO to polymeric backbones:

Immobilization on Silica (B1680970): One approach involves the reductive amination of an aminopropyl-functionalized silica support with 4-oxo-TEMPO. This creates a covalent link between the catalyst and the inorganic support. sciencemadness.org

Ring-Opening Metathesis Polymerization (ROMP): Monomers containing both a polymerizable norbornene unit and a TEMPO moiety can be synthesized. Subsequent polymerization via ROMP yields homogeneous polymeric systems with active TEMPO units integrated into the polymer chain. researchgate.netmdma.ch For example, cis-5-norbornene-endo-2,3-dicarboxylic anhydride (B1165640) can be reacted with 4-hydroxy-TEMPO to create such monomers. mdma.ch

Modification of Pre-existing Polymers: 4-amino-TEMPO can be immobilized on polymers like poly(4-chloromethyl-styrene-co-divinylbenzene) monoliths through a simple substitution reaction. mdpi.com Another method involves immobilizing TEMPO onto polyacrylonitrile (B21495) fiber (PANF) via a Michael addition reaction. acs.org

Ionic Liquid Linkage: TEMPO can be anchored onto polystyrene beads using an ionic liquid bridge, a method that has shown to enhance the stability and reusability of the catalyst. researchgate.net

These polymer-supported catalysts have demonstrated effectiveness in oxidation reactions, such as the conversion of alcohols to aldehydes, and can often be recovered and reused multiple times with minimal loss of activity. mdma.chacs.org

Fluorous synthesis utilizes perfluoroalkyl groups as phase tags to facilitate the separation of products from reagents and catalysts. nih.gov Attaching a fluorous "ponytail" to TEMPO creates a derivative that can be easily separated from non-fluorinated reaction components using fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction. nih.gov

The synthesis of these "light-fluorous" TEMPO reagents typically starts from 4-oxo-TEMPO. wordpress.com A common strategy involves a multi-step sequence to prepare a fluorous amine, which is then coupled to the TEMPO core. For example, a commercially available fluorous alcohol can be converted to a fluorous amine via tosylation, azidation, and subsequent reduction. wordpress.com This amine can then be attached to the 4-position of the TEMPO ring. wordpress.com

An alternative approach involves creating an amide linkage. A fluorous alcohol is first oxidized to the corresponding carboxylic acid, which is then converted to an acid chloride. This activated species reacts with an amine-functionalized TEMPO to form the final fluorous-tagged amide derivative. wordpress.com These reagents have proven effective in the selective oxidation of primary alcohols to aldehydes, with the key advantage of simplified purification and catalyst recycling. researchgate.net

Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign solvents and catalyst supports. publish.csiro.auresearchgate.net Incorporating the TEMPO radical into an ionic liquid structure creates a "task-specific ionic liquid" that functions as both the catalyst and the reaction medium. researchgate.net

The synthesis of TEMPO-based ionic liquids often begins with a functionalized TEMPO derivative, such as 4-hydroxy-TEMPO. researchgate.netfigshare.com A typical synthetic route involves a two-step process:

Coupling: 4-hydroxy-TEMPO is first reacted with a bifunctional linker, such as chloroacetyl chloride or a dibromoalkane. researchgate.netfigshare.com For example, reacting 4-hydroxy-TEMPO with a dibromoalkane in the presence of a base like potassium hydroxide (B78521) yields a bromo-functionalized TEMPO ether. figshare.com

Quaternization: The resulting halogenated TEMPO derivative is then reacted with an imidazole (B134444) derivative, such as 1-methylimidazole (B24206) or 1,2-dimethylimidazole, to form the imidazolium (B1220033) salt. researchgate.netfigshare.com This step creates the cationic part of the ionic liquid.

Anion Exchange: Finally, the halide anion is exchanged for a different anion, such as hexafluorophosphate (B91526) ([PF₆]⁻) or bis(trifluoromethane)sulfonimide ([TFSI]⁻), by reaction with a salt like KPF₆ or LiTFSI. researchgate.netfigshare.com

These TEMPO-functionalized ionic liquids have demonstrated high catalytic activity and selectivity in alcohol oxidations and offer the significant advantage of easy catalyst recycling and product isolation due to their unique solubility properties. researchgate.net

The integration of TEMPO radicals into supramolecular structures, such as metal-organic coordination complexes, allows for the precise control over the number, location, and distance of spins within a well-defined architecture. acs.orgnih.gov This control is of great interest for developing new magnetic materials and understanding spin-spin interactions. acs.org

These complexes are generally constructed through coordination-driven self-assembly. acs.org This process involves reacting metal precursors, such as [M(hfac)₂] (where M = Cu(II), Co(II), Mn(II) and hfac = hexafluoroacetylacetonate), with specially designed TEMPO-containing ligands. researchgate.netrsc.org To facilitate coordination, the TEMPO unit is functionalized at its 4-position with a group capable of binding to metal ions, such as a phosphinic amide or a pyridine (B92270) group. researchgate.netrsc.org

For example, a series of exo- and endo-TEMPO radical-functionalized metallacycles and metallacages have been constructed. acs.orgnih.gov In these structures, both the functional group at the 4-position and, in some cases, the nitroxide oxygen atom itself can coordinate to the metal center, leading to the formation of discrete molecules or one-dimensional chain systems. rsc.org The systematic investigation of these complexes has provided valuable insights into both intramolecular and intermolecular spin-spin interactions. acs.orgnih.gov

Site-directed spin labeling (SDSL) is a powerful technique that utilizes electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biomolecules. glenresearch.combiosyn.com This requires the covalent attachment of a stable radical, or "spin label," to a specific site on the biomolecule. glenresearch.com TEMPO is a widely used spin label for nucleic acids due to its stability. nih.govbiosyn.com

The synthesis of nucleobase-linked TEMPO involves covalently attaching a TEMPO moiety to a nucleoside, which can then be incorporated into DNA or RNA strands using standard solid-phase synthesis. nih.govbeilstein-journals.org Several strategies exist for this linkage:

Coupling to Adenine: A protected deoxyinosine can be activated and subsequently coupled with 4-amino-TEMPO. Deprotection yields the TEMPO-labeled adenosine (B11128) analogue. nih.govbeilstein-journals.org

Urea (B33335) Linkage: A protected deoxyadenosine (B7792050) or deoxycytidine can be reacted with 4-isocyanato-TEMPO to form a stable urea linkage between the nucleobase's exocyclic amino group and the TEMPO radical. nih.govbeilstein-journals.org

Alkynyl Linkage: A Pd-catalyzed Sonogashira coupling reaction can be used to link a TEMPO derivative to a 5-iodouridine (B31010) derivative via a flexible alkynyl chain. researchgate.net

Click Chemistry: TEMPO-azide derivatives can be "clicked" onto oligonucleotides that have been modified with an alkyne group, such as 5-ethynyl-dU, providing a convenient method for site-specific labeling. glenresearch.com

Once synthesized, these spin-labeled nucleosides are typically converted into their phosphoramidite (B1245037) derivatives for incorporation into oligonucleotides via automated solid-phase synthesis. nih.govbeilstein-journals.org

Conductive Polymers Containing this compound Moieties

The primary synthetic routes to these functional conductive polymers involve the polymerization of monomers composed of a conductive core (such as thiophene (B33073) or 3,4-ethylenedioxythiophene, EDOT) to which a TEMPO unit is attached. mdpi.comencyclopedia.pub The most common methods employed are electrochemical and chemical oxidative polymerization. mdpi.com

Electrochemical Polymerization : This technique is particularly useful for laboratory-scale synthesis and characterization. It allows for the direct deposition of a thin, uniform polymer film onto an electrode surface. mdpi.com This is convenient for studying the material's fundamental electrochemical properties, such as its redox potential and cycling stability, without the need for additional binders or conductive agents. researchgate.netmdpi.com

Chemical Oxidative Polymerization : For applications requiring larger quantities of material, such as the fabrication of battery cathodes, chemical polymerization is the preferred method. mdpi.com It allows for the synthesis of the conductive polymer on a preparative scale. mdpi.com

A key research focus is the molecular design of the monomer to ensure both efficient polymerization and optimal electrochemical performance. For instance, researchers have successfully synthesized and electropolymerized a terthiophene monomer linked to a single TEMPO moiety. researchgate.netacs.org This design not only facilitates successful electropolymerization but also enables the construction of additive-free organic batteries. researchgate.netacs.org Similarly, novel EDOT derivatives bearing a TEMPO radical have been synthesized via esterification and subsequently polymerized to create a poly(3,4-ethylenedioxythiophene) (PEDOT) backbone with pendant TEMPO groups. nih.gov

The resulting polymers exhibit an electrochemically reversible redox reaction characteristic of the TEMPO radical, typically observed around 3.5 V versus Li/Li⁺. researchgate.net The conductive polymer backbone facilitates rapid electron transfer to and from the pendant radical sites, enabling high rates of charge and discharge. mdpi.com The structure of the polymer backbone can significantly influence the material's conductivity. For example, a study on TEMPO-appended polymonothiocarbonates found that an isotactic (stereoregular) polymer exhibited a room-temperature conductivity of approximately 10⁻⁴ S cm⁻¹, which was three orders of magnitude higher than its atactic (non-stereoregular) counterpart (ca. 10⁻⁷ S cm⁻¹). nih.gov This highlights that a well-defined, regulated charge transport pathway within the polymer chains is crucial for enhancing conductivity. nih.gov

The practical application of these conductive radical polymers has been demonstrated in lithium-ion batteries, where they can serve multiple roles. In one application, a PEDOT-TEMPO polymer was used as a conductive binder. researchgate.netnih.gov It successfully replaced both the standard polymeric binder (like PVDF) and the conductive carbon additive, leading to electrodes with good cycling stability and high Coulombic efficiency. nih.gov In another example, an electrode made from the direct electrochemical polymerization of a TEMPO-decorated terthiophene demonstrated excellent long-term stability, with a capacity loss of only 0.03% per cycle, and retained 20% of its capacity even at a high discharge rate of 50C. researchgate.netacs.org

The table below summarizes the performance of select conductive polymers incorporating TEMPO moieties, showcasing the impact of the polymer architecture on its electrochemical characteristics.

| Polymer System | Synthesis Method | Role in Electrode | Key Performance Metrics |

| Poly(terthiophene)-TEMPO | Electrochemical Polymerization | Active Material | Capacity loss: 0.03% per cycle; 20% capacity retention at 50C rate. researchgate.netacs.org |

| PEDOT-TEMPO | Electrochemical Polymerization | Conductive Binder | Enabled good cycling stability and high Coulombic efficiency in Li-ion cells. researchgate.netnih.gov |

| Isotactic Poly(monothiocarbonate)-TEMPO | Ring-Opening Copolymerization | Active Material | Electrical Conductivity: ~10⁻⁴ S cm⁻¹ at room temperature. nih.gov |

| Atactic Poly(monothiocarbonate)-TEMPO | Ring-Opening Copolymerization | Active Material | Electrical Conductivity: ~10⁻⁷ S cm⁻¹ at room temperature. nih.gov |

Mechanistic Insights and Catalytic Efficacy of 2,2,6,6 Tetramethyl 1 Oxidopiperidine in Organic Transformations

Oxidative Catalysis Mediated by 2,2,6,6-Tetramethyl-1-oxidopiperidine

This compound, commonly known as TEMPO, is a stable aminoxyl radical that has become a cornerstone in the field of selective oxidation catalysis. chemistryviews.orgrsc.org Its utility stems from its ability to act as a recyclable catalyst in conjunction with a terminal oxidant, facilitating the conversion of alcohols to corresponding aldehydes, ketones, or carboxylic acids under mild conditions. chemistryviews.orgresearchgate.net The versatility of TEMPO is evident in its application within various catalytic frameworks, including those based on copper, non-transition metals, and electrochemical systems.

Homogeneous catalyst systems combining copper salts and TEMPO are among the most practical and versatile for the aerobic oxidation of alcohols. nih.govacs.org These systems have been the subject of extensive mechanistic studies to understand and optimize their catalytic performance. nih.govrsc.org A notable example is the (bpy)CuI/TEMPO/NMI catalyst system (where bpy is 2,2'-bipyridine (B1663995) and NMI is N-methylimidazole), which demonstrates high efficiency for the selective oxidation of a wide array of primary alcohols to aldehydes using ambient air as the oxidant at room temperature. nih.govacs.org

The mechanism of copper/TEMPO-catalyzed aerobic alcohol oxidation is complex, with several proposed catalytic cycles. A widely supported model involves a two-stage process: "catalyst oxidation" and "substrate oxidation". nih.govacs.orgumn.edu

Catalyst Oxidation : This stage involves the aerobic oxidation of the active catalyst. The Cu(I) species reacts with molecular oxygen (O₂) to form a copper(II)-superoxide, which then reacts with a second Cu(I) center to generate a key peroxo-bridged binuclear copper(II) intermediate (Cu₂O₂). nih.govrsc.org This peroxo complex is then proposed to oxidize the hydroxylamine (B1172632) form of the cocatalyst (TEMPO-H) back to the active TEMPO radical. nih.gov

Substrate Oxidation : This stage begins with the reaction of the alcohol substrate with a Cu(II) species to form a Cu(II)-alkoxide intermediate. nih.govumn.eduacs.org Subsequently, in a critical hydrogen transfer step, the TEMPO radical abstracts a hydrogen atom from the coordinated alkoxide. rsc.orgacs.org This step yields the carbonyl product, regenerates the Cu(I) species, and produces TEMPO-H, which can re-enter the catalyst oxidation phase. rsc.orgacs.org

Density Functional Theory (DFT) calculations have provided deeper insights, suggesting a likely mechanism where TEMPO remains coordinated to the copper center throughout the cycle. researchgate.netnih.gov This cycle comprises three principal components:

Oxygen activation : Formation of a peroxo complex. researchgate.netnih.gov

Alcohol activation : Transfer of the alcohol's O-H proton to the peroxo ligand. researchgate.netnih.gov

Hydrogen transfer : An intramolecular transfer of a hydrogen atom from the alkoxy ligand to the coordinated TEMPO, proceeding through a six-membered transition state. chemistryviews.orgresearchgate.netnih.gov

Crucially, these computational studies suggest that the rate-determining step is not the hydrogen transfer itself, but rather the initial oxygen activation or alcohol activation steps. chemistryviews.orgresearchgate.netnih.gov

The efficiency and selectivity of Cu/TEMPO systems are highly dependent on the synergistic interplay of various components, including ligands, bases, and solvents. nih.gov Ancillary ligands, such as 2,2'-bipyridine (bpy) and its derivatives, are crucial as they modify the electronic properties of the copper center. acs.orgnih.gov For instance, the addition of bpy to a CuCl/TEMPO system in DMF solvent enables the catalytic oxidation of aliphatic alcohols, which are otherwise unreactive. nih.gov This is partly attributed to the ligand's ability to lower the Cu(II)/Cu(I) redox potential. nih.gov

Bases, such as N-methylimidazole (NMI) or potassium tert-butoxide (KOtBu), also play a critical role. nih.gov Their function can be multifaceted, acting as a Brønsted base to facilitate the deprotonation of the alcohol to form the reactive alkoxide intermediate, or serving as an additional ligand to the copper center, which can promote the aerobic oxidation of Cu(I). nih.gov The choice of solvent is also significant, with different solvents like acetonitrile (B52724) or dimethylformamide influencing catalyst solubility and reactivity. nih.gov The synergy is evident, as the absence of any single component, such as TEMPO or the ligand, often leads to a dramatic decrease in or complete cessation of catalytic activity. nih.gov

Significant mechanistic differences are observed in the Cu/TEMPO-catalyzed oxidation of different classes of alcohols, particularly between activated (e.g., benzylic) and unactivated (e.g., aliphatic) substrates. nih.govacs.orgumn.edu These differences manifest in the catalytic rate laws, the identity of the catalyst resting state, and the turnover-limiting step. nih.gov

Steric factors also play a role. The bulky methyl groups of TEMPO can sterically hinder the approach and oxidation of more substituted secondary alcohols. rsc.org To overcome these limitations, alternative, less sterically hindered nitroxyl (B88944) radicals such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) have been employed. organic-chemistry.org A catalyst system using (MeObpy)CuOTf and ABNO demonstrates nearly equal efficiency for the aerobic oxidation of primary and secondary alcohols, highlighting how tuning the cocatalyst can alleviate steric and electronic constraints. organic-chemistry.org

While metal-based systems are prevalent, transition-metal-free catalytic systems utilizing TEMPO for aerobic oxidation have also been developed. rsc.orgresearchgate.net These systems offer advantages by avoiding potential catalyst inhibition by metal-chelating substrates. rsc.org A common strategy involves using nitrogen oxides (NOx) to regenerate the active oxidant. rsc.org

One such system employs a combination of TEMPO, sodium nitrite (B80452) (NaNO₂), and hydrochloric acid (HCl) in air at ambient temperature. researchgate.net In this process, the active oxidant is the oxoammonium cation (TEMPO+), which oxidizes the alcohol to a carbonyl compound while being reduced to hydroxylamine (TEMPO-H). researchgate.netwindows.net The catalytic cycle is closed by the in-situ generation of NOx species from NaNO₂, which re-oxidizes TEMPO-H back to TEMPO and subsequently to TEMPO+. researchgate.net Mechanistic studies using electrospray ionization mass spectrometry have identified TEMPO, TEMPO-H, and TEMPO+ as key intermediates in the redox cycle. researchgate.net

Electrochemical methods provide a green and efficient alternative for TEMPO-mediated oxidations, using electrons as the terminal oxidant and avoiding stoichiometric chemical oxidants. nih.govacs.org In this approach, TEMPO acts as an electron-proton transfer mediator (EPTM). acs.org The catalytic cycle is initiated by the electrochemical oxidation of the TEMPO radical to the highly reactive oxoammonium cation (TEMPO+) at the anode. rsc.orgrsc.org

This electrochemically generated TEMPO+ then diffuses into the solution and chemically oxidizes the alcohol substrate to the desired carbonyl product. nih.govrsc.org In this step, TEMPO+ is reduced to its hydroxylamine form (TEMPO-H). rsc.org The cycle is completed when TEMPO-H is oxidized back to the TEMPO radical at the anode, ready to begin the process anew. rsc.org At the cathode, protons generated during the alcohol oxidation are reduced to hydrogen gas. rsc.orgrsc.org

A key advantage of this mediated process is that it operates at significantly lower electrode potentials compared to the direct electrochemical oxidation of alcohols. acs.org This lower potential minimizes side reactions and broadens the compatibility with various functional groups. acs.org Furthermore, TEMPO derivatives with higher redox potentials, such as 4-acetamido-TEMPO (ACT), have been shown to be even more active electrocatalysts for alcohol oxidation than TEMPO itself. rsc.orgacs.org These electrochemical protocols are often conducted under mild, base-free conditions at room temperature. nih.govrsc.org

Photochemical Activation and Catalysis Involving this compound

Photochemical methods can be employed to generate the this compound radical (TEMPO) from precursor molecules, often referred to as "caged nitroxides." This approach allows for the controlled release of the catalytically active species upon irradiation with light. Novel caged TEMPO compounds have been designed to be responsive to near-infrared two-photon (TP) irradiation. nih.govpleiades.online

The process involves the photolysis of an alkoxyamine precursor, which, upon absorbing light, cleaves to release the TEMPO radical. nih.gov For instance, triplet-xanthone has been used as a sensitizer (B1316253) to generate the TEMPO radical from an alkoxyamine under ultraviolet (355 nm) irradiation, although this method requires de-aerated conditions. nih.gov More recent developments have focused on systems that can operate in the presence of oxygen, which is more suitable for physiological studies. nih.gov The photochemical release of TEMPO can initiate various chemical transformations, including polymerization reactions. nih.gov The spatial and temporal control afforded by photochemical activation makes this a valuable technique for initiating TEMPO-catalyzed reactions with high precision. pleiades.online

Scope and Selectivity in Carbonyl Compound Formation

The oxidation of primary alcohols is a cornerstone application of this compound. The selectivity of the reaction, yielding either an aldehyde or a carboxylic acid, can be controlled by the choice of reaction conditions and the co-oxidant.

Under mild conditions, using catalytic amounts of TEMPO with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) in a two-phase system (e.g., CH₂Cl₂/H₂O) buffered at a specific pH, primary alcohols can be selectively and rapidly oxidized to aldehydes in high yields. researchgate.netresearchgate.netrsc.org The reaction is often complete within minutes at 0 °C. researchgate.net The presence of a catalytic amount of bromide, such as KBr, is often required for efficient catalysis. researchgate.net This method is highly chemoselective, leaving secondary alcohols and other functional groups intact under carefully controlled conditions. researchgate.net

To achieve oxidation to the carboxylic acid level, the reaction conditions can be modified. For instance, the addition of a phase-transfer catalyst can facilitate the further oxidation of the intermediate aldehyde to the carboxylic acid. researchgate.net Alternatively, using different co-oxidants or catalytic systems, such as [bis(acetoxy)iodo]benzene (BAIB) or systems involving chlorite, can directly yield carboxylic acids. The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis.

The table below summarizes the selective oxidation of various primary alcohols to aldehydes using a TEMPO/NaOCl system.

| Substrate | Time (min) | Yield (%) |

| 1-Octanol | 5 | 98 (92) |

| 1-Nonanol | 5 | 97 (90) |

| Geraniol | 5 | 96 |

| Benzyl alcohol | 5 | 99 (92) |

| p-Methoxybenzyl alcohol | 2 | 96 |

| Cinnamyl alcohol | 30 | 95 (90) |

| Reaction Conditions: 0.01 mol equiv of 4-methoxy-TEMPO, 0.10 mol equiv of KBr, and 1.25 mol equiv of 0.35 M aqueous NaOCl in a CH₂Cl₂-H₂O system at pH 8.6 and 0 °C. GLC yields; isolated yields in parentheses. researchgate.net |

The oxidation of secondary alcohols to ketones using this compound is a highly efficient and selective transformation. researchgate.net Similar to the oxidation of primary alcohols, this reaction is typically carried out using a catalytic amount of TEMPO or one of its derivatives in the presence of a co-oxidant.

The Anelli-Montanari protocol, which employs sodium hypochlorite (NaOCl) as the terminal oxidant in a biphasic system, is a classic example. researchgate.netresearchgate.net The reaction conditions are generally mild, proceeding at room temperature or below, and afford high yields of the corresponding ketones. researchgate.net This method exhibits excellent chemoselectivity, as primary alcohols can be selectively oxidized in the presence of secondary alcohols under certain conditions, and vice versa. A variety of co-oxidants have been successfully employed, including [bis(acetoxy)iodo]benzene (BAIB) and recyclable oxidants like 1-chloro-1,2-benziodoxol-3(1H)-one. The reaction tolerates a wide range of functional groups, making it a valuable tool in complex molecule synthesis.

The table below presents the oxidation of representative secondary alcohols to their corresponding ketones.

| Substrate | Time (min) | Yield (%) |

| 2-Octanol | 10 | 100 |

| 2-Nonanol | 10 | 100 |

| Cyclohexanol | 7 | 98 |

| Reaction Conditions: 0.01 mol equiv of 4-methoxy-TEMPO, 0.10 mol equiv of KBr, and 1.25 mol equiv of 0.35 M aqueous NaOCl in a CH₂Cl₂-H₂O system at pH 8.6 and 0 °C. GLC yields. researchgate.net |

Oxidation of Acetals to Esters

The oxidation of acetals to their corresponding esters represents a valuable transformation in organic synthesis, and this compound has been demonstrated to be an effective catalyst for this process. This reaction typically proceeds through the in situ generation of the highly reactive N-oxoammonium salt from the nitroxyl radical precursor.

The catalytic cycle is initiated by the oxidation of this compound to its corresponding N-oxoammonium salt by a stoichiometric co-oxidant. This electrophilic species then reacts with the acetal. The proposed mechanism involves the abstraction of a hydride from the carbon atom of the acetal, leading to the formation of an oxocarbenium ion intermediate. This intermediate is then attacked by a nucleophile, often water or an alcohol present in the reaction mixture, to generate a hemiorthoester. Subsequent collapse of this intermediate, with the loss of an alcohol moiety, yields the final ester product and regenerates the hydroxylamine form of the catalyst. The hydroxylamine is then re-oxidized to the N-oxoammonium salt, thus completing the catalytic cycle.

The efficiency of this transformation is influenced by several factors, including the choice of co-oxidant, solvent, and reaction temperature. A variety of co-oxidants have been successfully employed, with the selection often depending on the specific substrate and desired reaction conditions.

Epoxidation of Olefins Assisted by this compound

While not a direct catalyst for epoxidation in the classical sense, this compound can play a crucial role as a co-catalyst or mediator in certain olefin epoxidation systems. Its function is often to modulate the reactivity of the primary oxidant or to participate in a radical-based pathway.

Radical Addition Reactions Initiated by this compound

The ability of this compound to exist as a stable radical allows it to serve as an initiator for various radical addition reactions. By generating a carbon-centered radical from a suitable precursor, it can trigger a chain reaction leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The initiation step typically involves the abstraction of a hydrogen atom or another labile group from a substrate molecule by the nitroxyl radical, or more commonly, its oxidized N-oxoammonium form. This generates a transient carbon-centered radical that can then add across a carbon-carbon double or triple bond. The resulting radical intermediate can then propagate the chain by reacting with another molecule of the substrate or a trapping agent. The stable nature of the this compound radical allows for a controlled initiation of the radical process.

Redox-Neutral this compound Catalysis (e.g., C-H Di- and Trifluoromethoxylation)

One notable example is the C-H di- and trifluoromethoxylation of organic molecules. In these reactions, the this compound catalyst, often in its N-oxoammonium salt form, is believed to initiate the process by abstracting a hydrogen atom from the substrate, generating a carbon-centered radical. This radical can then react with a fluoromethoxylating agent. The catalytic cycle is completed through a series of steps that regenerate the active catalyst without the consumption of a stoichiometric oxidant. These redox-neutral approaches represent a more sustainable and efficient strategy for the introduction of fluorinated motifs into organic molecules.

Nitroxide-Mediated Polymerization (NMP) with this compound

Nitroxide-Mediated Polymerization (NMP) is a powerful controlled radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined architectures, controlled molecular weights, and low dispersity. This compound and its derivatives are cornerstone mediators in this process.

Mechanism of Reversible Deactivation Radical Polymerization

The central principle of NMP lies in establishing a dynamic equilibrium between active, propagating polymer chains (radicals) and dormant species. researchgate.netmdpi.com This reversible deactivation minimizes irreversible termination reactions that are prevalent in conventional free-radical polymerization.

The mechanism involves the reversible capping of the growing polymer chain radical (P•) by the nitroxyl radical (N•) to form a dormant alkoxyamine species (P-ON). This dormant species is thermally labile and can homolytically cleave to regenerate the propagating radical and the nitroxyl radical. The equilibrium between the active and dormant states is crucial for maintaining a low concentration of propagating radicals at any given time, thereby suppressing bimolecular termination events (radical-radical coupling or disproportionation). This controlled process allows for the sequential addition of monomer units to the growing chain, leading to polymers with predictable molecular weights and narrow molecular weight distributions.

Unimolecular Initiator Systems

In NMP, the polymerization can be initiated using unimolecular initiators, which are alkoxyamines that incorporate both the initiating radical source and the mediating nitroxyl radical within a single molecule. These initiators offer several advantages, including a simplified reaction setup and better control over the polymerization.

Upon thermal activation, the C-O bond of the unimolecular initiator homolytically cleaves to generate an initiating radical and the stable this compound radical. The initiating radical then adds to a monomer unit to start the polymer chain growth. The mediating nitroxyl radical reversibly caps (B75204) the growing polymer chain, establishing the dynamic equilibrium that is characteristic of NMP. The structure of the unimolecular initiator can be tailored to control the initiation efficiency and the rate of polymerization.

Below is a table showcasing examples of unimolecular initiators based on this compound and their typical application in the polymerization of styrene.

| Unimolecular Initiator | Monomer | Polymerization Temperature (°C) | Resulting Polymer Dispersity (Đ) |

| 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine | Styrene | 125 | 1.1 - 1.3 |

| N-tert-Butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)nitroxide-based alkoxyamine | Styrene | 120 | 1.2 - 1.4 |

Bimolecular Radical Trapping Mechanisms

In the context of organic transformations, this compound (TEMPO) and its derivatives function as highly effective radical trapping agents. The mechanism of this trapping process is fundamentally bimolecular, involving the rapid reaction between the persistent nitroxide radical and a transient carbon-centered radical. This interaction leads to the formation of a stable alkoxyamine, effectively terminating the radical chain propagation. wikipedia.org

The efficacy of this trapping mechanism is underscored by the disparate lifetimes of the radical species involved. The nitroxide is a persistent radical, meaning it does not readily self-terminate. wikipedia.org Conversely, the carbon-centered radicals are transient and highly reactive. This disparity in stability and concentration is the cornerstone of the "persistent radical effect," which dictates that the cross-coupling between the persistent nitroxide and the transient radical is kinetically favored over the self-termination of the transient radicals. wikipedia.orgnih.gov

An illustrative example of this bimolecular trapping is observed in nitroxide-mediated polymerization (NMP). icp.ac.ru In this process, a growing polymer chain with a radical at its terminus (a transient species) is reversibly capped by a nitroxide molecule. This forms a dormant macroalkoxyamine species. rsc.org The reversible nature of this bond allows for controlled polymer growth. rsc.org The rate of this trapping reaction is crucial for maintaining control over the polymerization process. Factors such as steric hindrance around the nitroxide can influence the rate of this bimolecular coupling. wikipedia.org

Furthermore, the environment, including the solvent, can play a role in the radical trapping mechanism. For instance, studies have shown that in methanol, TEMPO can participate in a synergistic radical scavenging process where it interacts with other antioxidants. researchgate.net This highlights the versatility of the bimolecular radical trapping mechanism of this compound across various chemical systems.

Control over Polymer Molecular Weight and Dispersity

One of the primary advantages of utilizing this compound (TEMPO) and its derivatives in nitroxide-mediated polymerization (NMP) is the exceptional control it affords over polymer molecular weight and dispersity (Đ). wikipedia.orgresearchgate.net This control is a direct consequence of the "living" nature of the polymerization, which is governed by the persistent radical effect. wikipedia.org

In a well-controlled NMP process, the number of polymer chains is determined by the initial concentration of the alkoxyamine initiator or the conventional initiator/nitroxide ratio. acs.org As the polymerization proceeds, the molecular weight of the polymer increases linearly with monomer conversion. This linear relationship is a hallmark of a controlled polymerization and allows for the predictable synthesis of polymers with a target molecular weight. lifescienceglobal.com

The dispersity (Đ), which is a measure of the breadth of the molecular weight distribution, is typically low in NMP, often approaching values close to 1.1. A low dispersity indicates that the polymer chains are of similar length, resulting in a more uniform product. cmu.edu The ability to achieve low dispersity is directly linked to the rapid and reversible deactivation of the propagating radicals by the nitroxide, which ensures that all chains grow at a similar rate. wikipedia.org

Several factors can influence the degree of control over molecular weight and dispersity. The structure of the nitroxide, the nature of the monomer, the reaction temperature, and the presence of additives can all play a role. rsc.orgmdpi.com For instance, the use of bulkier nitroxides can lead to a faster rate of homolysis of the C-O bond in the alkoxyamine, which can affect the polymerization kinetics and, consequently, the control over the final polymer properties. wikipedia.org By carefully selecting the reaction conditions, it is possible to fine-tune the molecular weight and dispersity of the resulting polymers to meet the requirements of specific applications. rsc.org

| Parameter | Description | Typical Values in NMP |

| Molecular Weight (Mn) | The number-average molecular weight of the polymer chains. | Controllable, often in the range of 1,000 to 100,000 g/mol . |

| Dispersity (Đ) | A measure of the uniformity of the polymer chain lengths (Mw/Mn). | Low, typically between 1.1 and 1.5. |

| Control Mechanism | Based on the reversible deactivation of propagating radicals by the nitroxide. | The Persistent Radical Effect ensures a low concentration of active radicals. |

Synthesis of Complex Macromolecular Architectures

The "living" nature of nitroxide-mediated polymerization (NMP), facilitated by this compound (TEMPO) and its derivatives, provides a powerful platform for the synthesis of polymers with complex macromolecular architectures. icp.ac.runist.gov The ability to maintain active chain ends allows for sequential monomer addition and the creation of well-defined block copolymers. acs.org By introducing a second monomer after the first has been consumed, a diblock copolymer can be readily synthesized. This process can be extended to create multiblock copolymers with tailored properties. cmu.edu

Beyond linear block copolymers, NMP enables the formation of more intricate structures such as star polymers and graft copolymers. cmu.edu Star polymers can be synthesized by using a multifunctional initiator, from which multiple polymer chains grow outwards. Graft copolymers, which consist of a polymer backbone with polymeric side chains, can be prepared by either the "grafting from" or "grafting onto" method. In the "grafting from" approach, initiating sites are incorporated into the backbone polymer, and the side chains are then grown from these sites via NMP. The "grafting onto" method involves the reaction of pre-formed polymer chains with a backbone polymer containing reactive sites. cmu.edu

The combination of NMP with other polymerization techniques, such as anionic polymerization, has further expanded the range of accessible complex architectures. cmu.edu This hybrid approach allows for the synthesis of unique structures like block-graft and graft-block-graft copolymers. cmu.edu The precise control over molecular weight and low dispersity afforded by NMP is crucial for the successful synthesis of these complex and well-defined macromolecular structures. cmu.edumdpi.com

| Macromolecular Architecture | Synthesis Strategy using NMP | Key Features |

| Block Copolymers | Sequential addition of different monomers. | Composed of two or more distinct polymer blocks. |

| Star Polymers | Use of a multifunctional initiator. | Multiple polymer arms radiating from a central core. |

| Graft Copolymers | "Grafting from" or "grafting onto" methods. | A main polymer backbone with polymeric side chains. |

| Block-Brush Copolymers | Combination of NMP and other polymerization techniques. | A block copolymer where one block has a brush-like structure. |

Photoinduced Nitroxide-Mediated Polymerization

Photoinduced Nitroxide-Mediated Polymerization (Photo-NMP) represents a significant advancement in controlled radical polymerization, offering spatial and temporal control over the process. nih.gov This technique utilizes light as an external stimulus to trigger the polymerization, often at room temperature, which is a notable advantage over the high temperatures typically required for thermal NMP. scirp.org

In a typical Photo-NMP system, a photoinitiator is used in conjunction with a nitroxide mediator like this compound (TEMPO) or its derivatives. mdpi.com Upon irradiation, the photoinitiator generates radicals that initiate the polymerization of a monomer. These growing polymer chains are then reversibly trapped by the nitroxide, establishing the same equilibrium between active and dormant species that governs thermal NMP. mdpi.com The polymerization can be switched on and off by simply controlling the light source, providing excellent temporal control over the reaction. mdpi.com

Photo-NMP has been successfully applied to a range of monomers, including methacrylates, which are often challenging to polymerize in a controlled manner using traditional thermal NMP with TEMPO. lifescienceglobal.comscirp.org The use of photo-acid generators as accelerators in these systems has been shown to enhance the polymerization rate and control. scirp.org This method allows for the synthesis of well-defined polymers with narrow molecular weight distributions. scirp.org The ability to perform the polymerization under mild conditions and with external control makes Photo-NMP a valuable tool for applications such as surface modification and photolithography. icp.ac.runih.gov

| Feature | Description | Advantages |

| Initiation | Triggered by light, often UV irradiation. | Temporal and spatial control over polymerization. |

| Temperature | Typically conducted at room temperature. | Avoids high temperatures that can cause side reactions. |

| Monomer Scope | Applicable to a wide range of monomers, including methacrylates. | Broader applicability compared to some thermal NMP systems. |

| Control | Achieves good control over molecular weight and dispersity. | Produces well-defined polymers. |

Copolymerization Kinetics and Network Formation (e.g., in Supercritical Carbon Dioxide)

The kinetics of copolymerization mediated by this compound and the subsequent formation of polymer networks can be significantly influenced by the reaction medium. Supercritical carbon dioxide (scCO2) has emerged as an advantageous solvent for such polymerizations due to its tunable solvent properties, low viscosity, and ease of removal. liverpool.ac.uk

Modeling studies of free-radical copolymerization in scCO2 have shown that it is possible to predict the reaction kinetics, including monomer conversion over time, average molecular weights, and copolymer composition. researchgate.net For a polymerization to occur in a homogeneous phase in scCO2, the monomers and the resulting polymer must be soluble in the supercritical fluid. liverpool.ac.uk In cases where the polymer is not soluble, the reaction proceeds as a precipitation polymerization, where the polymer precipitates out of the solution as it is formed. liverpool.ac.uk

The kinetics of network formation, or crosslinking, in scCO2 are also of interest. The unique properties of scCO2 can influence the aggregation and morphology of the forming polymer network. researchgate.net For instance, the density of scCO2, which can be tuned by adjusting the pressure, can affect the solubility of the polymer and the diffusion of reactants, thereby influencing the kinetics of crosslinking. liverpool.ac.uk

The copolymerization of monomers like 1,2-cyclohexene oxide with carbon dioxide in scCO2, while not a radical polymerization, illustrates the potential of this medium for creating copolymers with specific microstructures. liverpool.ac.uk In such systems, narrow molecular weight distributions have been achieved. liverpool.ac.uk The study of copolymerization kinetics in scCO2 is crucial for optimizing reaction conditions to achieve desired polymer properties and for designing sustainable polymerization processes. nsf.gov

Advanced Spectroscopic and Computational Approaches in 2,2,6,6 Tetramethyl 1 Oxidopiperidine Research

Electron Paramagnetic Resonance (EPR) Spectroscopy Investigations

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying molecules with unpaired electrons. wikipedia.org The stable nitroxide radical 2,2,6,6-Tetramethyl-1-oxidopiperidine (TEMPO) is a widely used spin probe in EPR spectroscopy due to its stability and simple EPR signal. wikipedia.orgsrce.hr The unpaired electron in TEMPO is primarily localized to the N-O bond, and its EPR spectrum is sensitive to the local environment, making it an excellent reporter on molecular structure and dynamics. wikipedia.org

This compound as a Paramagnetic Reporter

This compound and its derivatives serve as paramagnetic reporters, providing information about their immediate surroundings. wikipedia.orgsrce.hrnih.govnih.gov When introduced into a biological system, such as a cell membrane, the EPR signal of TEMPO can be affected by interactions with components of that system. For instance, in ozone-treated erythrocyte membranes, a decrease in the TEMPO EPR signal is observed, which is attributed to the reaction of the nitroxide radical with products of ozone's interaction with membrane lipids and proteins. nih.gov A similar decrease in the TEMPO EPR signal is also seen in erythrocyte membranes treated with peroxynitrite, with the effect being more pronounced in the presence of proteins compared to lipids. nih.gov

The utility of TEMPO as a paramagnetic reporter extends to studying the dynamics and partitioning of molecules in supramolecular assemblies. In large unilamellar liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine, very high-frequency EPR spectroscopy can resolve the TEMPO EPR spectrum in both the aqueous and hydrocarbon phases, allowing for the analysis of its rotational dynamics and partitioning between these phases. nih.gov

The following table summarizes the observed effects on the TEMPO EPR signal in different environments:

| System | Treatment | Observed Effect on TEMPO EPR Signal | Implication |

| Erythrocyte Membranes | Ozone | Decrease | Reaction with ozonolysis products of lipids and proteins. nih.gov |

| Erythrocyte Membranes | Peroxynitrite | Decrease | Reaction with products of peroxynitrite's interaction with membrane components, primarily proteins. nih.gov |

| 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine Liposomes | - | Resolved spectra in aqueous and hydrocarbon phases | Allows for analysis of partitioning and rotational dynamics. nih.gov |

Site-Directed Spin Labeling (SDSL) in Nucleic Acids and Proteins

Site-Directed Spin Labeling (SDSL) is a technique that involves the covalent attachment of a spin label, such as a derivative of this compound, to a specific site within a macromolecule like a protein or nucleic acid. wikipedia.orgnih.gov This is often achieved by introducing a cysteine residue at the desired location through site-directed mutagenesis, which then reacts with a sulfhydryl-specific nitroxide reagent. encyclopedia.pub The EPR spectrum of the attached spin label provides information about the structure and dynamics at that specific site. nih.gov

SDSL-EPR has proven to be a valuable tool for investigating the tertiary structure and conformational dynamics of ribonucleic acids (RNAs) and deoxyribonucleic acids (DNAs). nih.govprisner.de By attaching nitroxide spin labels, which can be derivatives of 2,2,6,6-tetramethylpiperidine (B32323), to specific locations in an oligonucleotide, researchers can obtain information on the local environment and conformational changes. nih.govprisner.de This technique is particularly useful for studying molecules in solution and can provide insights that are complementary to those obtained from X-ray crystallography and NMR spectroscopy. prisner.de For example, in-cell EPR studies on nucleic acids have been conducted in Xenopus laevis oocytes to investigate whether the in-vitro determined structure reflects the intracellular conformation. prisner.de

EPR spectroscopy can be used to measure distances between two spin labels attached to a macromolecule. encyclopedia.pubprisner.denih.gov Continuous Wave (CW) EPR methods are suitable for measuring interspin distances up to approximately 25 Å by analyzing the dipolar interaction between the spin labels. nih.gov For longer-range distance measurements, typically in the range of 1.5 to 7 nm, pulsed EPR techniques like Pulsed Electron-Electron Double Resonance (PELDOR) are employed. prisner.de PELDOR measures the magnetic dipole-dipole interaction between two nitroxide spin labels, providing accurate distance distributions for doubly labeled oligonucleotides. prisner.de

The following table outlines the EPR techniques used for distance measurements:

| EPR Technique | Distance Range | Principle |

| Continuous Wave (CW) EPR | < 25 Å | Measures interspin dipolar interaction. nih.gov |

| Pulsed EPR (e.g., PELDOR) | 1.5 - 7 nm | Measures the magnetic dipole-dipole interaction between two nitroxide spin labels. prisner.de |

The EPR spectrum of a nitroxide spin label is highly sensitive to its local environment, including the polarity and mobility of its surroundings. wikipedia.orgprisner.de This sensitivity allows researchers to probe local structural perturbations and dynamics. Changes in the EPR lineshape can indicate alterations in the conformation of a protein or nucleic acid, for example, upon binding to another molecule. rsc.org By analyzing the spectral parameters, information about the solvent accessibility and the electrostatic potential at the labeling site can also be inferred. nih.gov

Analysis of Spin–Spin Interactions in Supramolecular Assemblies

In systems containing multiple spin labels, such as supramolecular assemblies, the interactions between the spins can provide valuable structural information. nih.govnih.gov The spin-spin exchange coupling in trityl-nitroxide biradicals can be modulated through host-guest interactions with cyclodextrins. nih.gov This interaction can suppress the intramolecular through-space spin-spin exchange coupling, allowing for the determination of the through-bond spin-spin exchange coupling. nih.gov The magnitude of this coupling is dependent on the length and flexibility of the linker connecting the two radical moieties. nih.gov

The following table shows the effect of cyclodextrin (B1172386) complexation on the spin-spin exchange coupling (J) of a trityl-nitroxide biradical (CT02-VT):

| Sample | Spin-Spin Exchange Coupling (J) |

| Free CT02-VT | 21.5 ± 9.5 G |

| CT02-VT with γ-Cyclodextrin | 1.6 ± 4.5 G |

This demonstrates the ability of supramolecular interactions to modulate the magnetic properties of spin-labeled systems.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry have emerged as indispensable tools in the study of this compound (TEMPO), providing profound insights into its electronic structure, reactivity, and interactions at an atomic level. These methods complement experimental findings, offering a detailed understanding of the mechanisms that govern the diverse applications of TEMPO.

Density Functional Theory (DFT) is a powerful quantum chemical method extensively used to investigate the properties of TEMPO and its derivatives. DFT calculations provide a balance between accuracy and computational cost, making it feasible to study complex chemical processes involving this radical.

Quantum chemical calculations have been instrumental in elucidating the electronic structure of the TEMPO radical. The unpaired electron in TEMPO is primarily localized on the nitroxide group, a feature that is critical to its reactivity. Studies have shown that the spin density is predominantly concentrated in the N-O region of the molecule. researchgate.net This localization of the spin density on the nitroxide moiety is a key factor in its role as a stable radical. chemrxiv.org

The distribution of spin density can be influenced by factors such as protonation and hydration. Protonation tends to increase the spin density on the nitrogen atom, while hydration can lead to a more significant redistribution of spin density involving water molecules. researchgate.net The stability of the dipolar structure, >N•⁺−O⁻, is reflected in these redistributions of spin density. researchgate.net

The electronic structure of TEMPO, along with its cation and anion, has been investigated using a combination of experimental techniques and quantum-chemical calculations. core.ac.ukresearchgate.net These studies provide a comprehensive picture of the electronic transitions and ionization potential of the TEMPO molecule. core.ac.ukresearchgate.net

Table 1: Calculated Properties of TEMPO and its Derivatives

| Property | Method | Value | Reference |

| Proton Affinity (O-protonation) | B3LYP | 16.64–20.77 kcal/mol | researchgate.net |

| Proton Affinity (O-protonation) | M06-2X | 22.80–25.68 kcal/mol | researchgate.net |

| N-O Bond Distance (d1) | B3LYP/M06-2X | Varies with derivative | researchgate.net |

| Hydrogen Bond Distance (O...H-OH2) | B3LYP/M06-2X | Varies with derivative | researchgate.net |

DFT calculations have been successfully employed to map out the energy profiles of various reaction pathways involving TEMPO. This is particularly valuable for understanding the mechanisms of TEMPO-mediated oxidation reactions. For instance, in the oxidation of alcohols, computational studies have explored different potential pathways and identified the most favorable ones based on their energy barriers. rsc.orgresearchgate.net

In the copper-catalyzed aerobic oxidation of alcohols, DFT calculations have been used to investigate the Gibbs free-energy profiles of proposed mechanisms. mdpi.com These studies have helped to elucidate the role of the copper catalyst and TEMPO in the reaction, including the activation of the C-H bond. For example, in the oxidation of secondary alcohols, it was found that the ligand attached to the copper center, rather than TEMPO itself, can assist in the Cα–H bond activation, with a calculated activation barrier of 22.8 kcal/mol. mdpi.com

Furthermore, computational investigations have shed light on the degradation pathways of TEMPO derivatives. High-level ab initio calculations have been used to determine the thermodynamics and activation barriers for hydrogen abstraction from different positions on the TEMPO scaffold, providing insights into the formation of byproducts like 4-oxo-TEMPO (TEMPONE). researchgate.net

The catalytic activity of TEMPO is centered around its ability to cycle between the radical form (TEMPO•), the oxoammonium cation (TEMPO+), and the hydroxylamine (B1172632) (TEMPO-H). Computational studies have provided detailed mechanistic insights into this redox cycle.

In the context of alcohol oxidation, the generally accepted mechanism involves the oxidation of TEMPO• to the active oxidant, TEMPO+, by a secondary oxidant. windows.net This oxoammonium salt then oxidizes the alcohol to the corresponding aldehyde or ketone, during which it is reduced to the hydroxylamine, TEMPO-H. windows.net The catalytic cycle is completed by the re-oxidation of TEMPO-H back to TEMPO•. windows.net

DFT calculations have been used to study the intricacies of this cycle in various catalytic systems. For example, in copper/TEMPO catalyzed aerobic oxidations, computational models have detailed the role of the copper complex in the oxidation of both TEMPO-H to TEMPO• and the subsequent oxidation of the alcohol. acs.org These studies have elucidated the interplay between the copper center and TEMPO as complementary one-electron oxidants. acs.org

Moreover, the regeneration of the active TEMPO+ species has been a subject of computational investigation. In systems utilizing metal co-catalysts, such as iron-based metal-organic frameworks, it is proposed that the redox-active metal nodes facilitate the regeneration of TEMPO from its reduced state, thereby enhancing the catalytic activity. mdpi.com The reversibility between TEMPO and TEMPO+ has also been explored in other oxidative systems, highlighting the influence of factors like pH and reagent ratios on the catalytic cycle. mdpi.com

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of TEMPO in solution, providing insights into solute-solvent interactions and the role of hydrogen bonding. chemrxiv.orgresearchgate.net These simulations model the movement of atoms over time, allowing for the characterization of the local environment around the TEMPO molecule. nih.govnih.gov

MD simulations have been employed to investigate TEMPO in various solvents, including acetonitrile (B52724), methanol, and water. nih.gov These studies have revealed how solvent molecules arrange themselves around the TEMPO radical and how specific interactions, such as hydrogen bonds, influence its properties. nih.govresearchgate.net For example, in aqueous solutions, water molecules can form hydrogen bonds with the oxygen atom of the nitroxide group. researchgate.net The strength and nature of these hydrogen bonding interactions can be fine-tuned by modifying the substituents on the TEMPO ring. researchgate.net

The combination of MD simulations with quantum mechanical calculations allows for a more accurate description of the system. researchgate.netfz-juelich.dersc.org By extracting snapshots from an MD trajectory and performing DFT calculations on them, researchers can obtain a more realistic picture of the electronic and spectroscopic properties of TEMPO in a condensed phase. This approach has been used to study electron transfer reactions of TEMPO in different solvent environments, providing insights into the reorganization energies associated with these processes. researchgate.netfz-juelich.dersc.org

Table 2: Solvents Used in Molecular Dynamics Simulations of TEMPO

| Solvent | Focus of Study | Reference |

| Acetonitrile | Solute-solvent interactions, radial distribution functions | nih.govresearchgate.net |

| Methanol | Solute-solvent interactions, hydrogen bonding | nih.gov |

| Water | Solute-solvent interactions, hydrogen bonding, magnetic properties | researchgate.netnih.gov |

| N,N-dimethylformamide (DMF) | Solvatochromic effects on UV-Vis spectra | acs.org |

The integration of computational methods with experimental spectroscopy is a powerful strategy for understanding the properties of TEMPO. A notable example is the prediction of UV-Vis spectra. acs.orgnih.govnih.govresearchgate.net Time-dependent DFT (TD-DFT) is a commonly used method for calculating the electronic absorption spectra of molecules. researchgate.netnih.gov

By combining TD-DFT calculations with MD simulations, it is possible to account for the effects of the solvent environment on the UV-Vis spectrum of TEMPO. acs.orgnih.govnih.govresearchgate.net This approach involves performing TD-DFT calculations on multiple snapshots from an MD trajectory to generate a spectrum that reflects the dynamic nature of the solute-solvent interactions. acs.org This integrated strategy has been successfully applied to study the solvatochromic effects on the UV-Vis spectra of TEMPO in different solvents, showing remarkable agreement with experimental results. acs.orgnih.govnih.govresearchgate.net

These computational approaches not only allow for the prediction of spectroscopic properties but also provide a detailed interpretation of the experimental data. For example, they can be used to assign the observed absorption bands to specific electronic transitions within the molecule. nih.gov The development of novel computational workflows that integrate quantum chemistry, statistical mechanics, and artificial intelligence is paving the way for more accurate and efficient prediction of the spectroscopic properties of molecules like TEMPO in complex environments. acs.orgnih.govnih.govresearchgate.net

Specialized Analytical Techniques for Characterization and Process Monitoring of 2,2,6,6 Tetramethyl 1 Oxidopiperidine Systems

Chromatographic Separations (e.g., HPLC, GPC for Derivatives and Reaction Mixtures)

Chromatographic techniques are indispensable for separating and quantifying components in complex mixtures involving TEMPO and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are particularly powerful in this context.

High-Performance Liquid Chromatography (HPLC) is frequently used for the analysis of small-molecule TEMPO derivatives and for monitoring the progress of TEMPO-mediated reactions. Reverse-phase (RP) HPLC methods are common, allowing for the separation of compounds based on their hydrophobicity. For instance, (2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl)oxidanyl can be analyzed using an RP-HPLC method with a mobile phase containing acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. acs.org The latter is preferred for mass spectrometry-compatible applications. acs.org HPLC is crucial for quantifying stable nitroxides like 4-hydroxy-2,2,6,6-tetramethyl-piperidine-N-oxyl (4-hydroxy-TEMPO) in various samples. nist.gov

Gel Permeation Chromatography (GPC) is the standard technique for characterizing polymers functionalized with TEMPO. researchgate.net GPC separates molecules based on their hydrodynamic volume, making it ideal for determining the molecular weight distribution (including the number-average molecular weight, Mn, and weight-average molecular weight, Mw) and dispersity (Đ) of polymers. biorizon.eugatech.edu This is critical in applications such as organic radical batteries or recoverable catalysts, where the polymer backbone's properties directly influence performance. researchgate.net GPC is also used in the purification of complex, large molecular structures incorporating TEMPO derivatives, such as molecular knots and rotaxanes, ensuring the isolation of the desired high-purity product. acs.org

Table 1: Applications of Chromatographic Techniques in TEMPO Systems

| Technique | Application | Analytes | Key Information Obtained |

|---|---|---|---|

| HPLC | Reaction Monitoring & Quantification | TEMPO, 4-hydroxy-TEMPO, Reaction Intermediates | Purity, Concentration, Reaction Kinetics |

| GPC | Polymer Characterization & Purification | TEMPO-functionalized polymers, Rotaxanes | Molecular Weight (Mn, Mw), Dispersity (Đ), Purity |

Mass Spectrometry (e.g., LC-MS, High-Resolution MS for Reaction Intermediates and Products)

Mass spectrometry (MS) is a vital tool for the structural elucidation and sensitive detection of TEMPO-related species. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of individual components in a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for analyzing TEMPO systems. Due to the potential for TEMPO to disproportionate into its oxidized (oxoammonium) and reduced (hydroxylamine) forms, methods have been developed to convert all related species into the more stable reduced form before analysis. nist.govnist.gov This allows for reliable quantification even at ultra-trace levels (parts-per-million), which is particularly important when TEMPO is considered a potential genotoxic impurity in pharmaceutical manufacturing. nist.govnist.gov Electrospray ionization (ESI) is a common ionization technique used for these analyses. nist.govnist.gov

High-Resolution Mass Spectrometry (HRMS) , often coupled with a time-of-flight (TOF) analyzer (e.g., LC-ESI-QTOF), provides highly accurate mass measurements. This precision allows for the unambiguous determination of elemental compositions for reaction intermediates and products, aiding in their identification. HRMS is essential for confirming the structures of novel TEMPO derivatives and for verifying the successful removal or addition of chemical groups in complex molecular architectures. acs.org Tandem mass spectrometry (MS/MS) further enhances structural analysis by fragmenting selected ions to reveal information about their substructures, which is invaluable for distinguishing between isomers and confirming molecular identity. nist.gov

Table 2: Mass Spectrometry Parameters for a TEMPO Derivative

| Parameter | Value/Setting |

|---|---|

| Compound | 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine |

| Instrument Type | LC-ESI-QTOF |

| Ionization Mode | Positive (ESI) |

| Precursor m/z | 202.1802 |

| Precursor Adduct | [M+H]⁺ |

Data sourced from PubChem. nist.gov

X-ray Crystallography of 2,2,6,6-Tetramethyl-1-oxidopiperidine and its Derivatives

X-ray crystallography provides definitive, three-dimensional structural information of crystalline compounds at the atomic level. This technique has been instrumental in understanding the precise molecular geometry of TEMPO and its derivatives.

Single-crystal X-ray diffraction studies reveal detailed bond lengths, bond angles, and torsion angles. For example, in a 4-substituted TEMPO derivative, the crucial N-O bond length of the nitroxyl (B88944) radical was determined to be approximately 1.287 Å. researchgate.net Analysis of various TEMPO derivatives in different oxidation states (hydroxylamine, nitroxyl radical, and oxoammonium cation) shows distinct changes in the geometry around the nitrogen atom. biorizon.eu In the reduced hydroxylamine (B1172632) form, the nitrogen atom has a pyramidal geometry. biorizon.eu This flattens to a weakly pyramidal shape in the nitroxyl radical and becomes planar in the oxidized oxoammonium cation, reflecting the changing hybridization and electronic structure. biorizon.eu These studies also confirm that the piperidine (B6355638) ring typically adopts a stable chair conformation. biorizon.eu

Table 3: Selected Crystallographic Data for a TEMPO Derivative | Parameter | Description | Value | | :--- | :--- | :--- | | Compound | 2,2,6,6-Tetramethyl-4-[2-(methoxycarbonyl)ethenyloxy]piperidine-1-oxyl | | Bond Length | O(1)–N(1) | 1.2866(10) Å | | Bond Length | C(4)–C(5) | 1.3366(12) Å | | Bond Angle | C(5)–C(4)–O(2) | 120.55(8) ° | | Torsion Angle | C(3)–O(2)–C(4)–C(5) | 167.92(8) ° | Data sourced from a study on new heterospin chain-polymers. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural and Electronic Characterization

Spectroscopic techniques that probe the interaction of molecules with electromagnetic radiation, such as IR and UV-Vis spectroscopy, provide valuable information on molecular structure and electronic properties.

Infrared (IR) Spectroscopy is used to identify functional groups within a molecule by measuring the absorption of IR radiation, which excites molecular vibrations. spectrabase.com The IR spectrum of a TEMPO derivative will show characteristic absorption bands corresponding to the vibrations of its structural components. These include C-H stretching and bending vibrations from the methyl and methylene (B1212753) groups of the tetramethylpiperidine (B8510282) ring. The region between 500 and 1600 cm⁻¹, known as the "fingerprint region," is unique to each molecule and can be used to confirm its identity by comparison with a reference spectrum. spectrabase.com While the N-O radical bond itself has a weak IR absorption, the presence and position of other functional groups (e.g., a C=O stretch in 4-oxo-TEMPO or an O-H stretch in 4-hydroxy-TEMPO) are readily identified. nist.gov